molecular formula C27H23ClN2O4S B12156846 ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12156846
M. Wt: 507.0 g/mol
InChI Key: YMSSGEXLDRAYFW-HMAPJEAMSA-N
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Description

Ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyrimidine core.

    Introduction of the Chromenyl Group: The chromenyl group is introduced via a condensation reaction with a suitable aldehyde or ketone.

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and chromenyl groups.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are used under controlled conditions to achieve substitution.

Major Products

    Oxidation: Oxidized derivatives with additional carbonyl or carboxyl groups.

    Reduction: Reduced derivatives with hydroxyl groups.

    Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazolopyrimidine derivatives.

Biology

Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential anti-inflammatory, antimicrobial, and anticancer activities. The presence of multiple functional groups allows for diverse interactions with biological targets.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, owing to its conjugated system and aromatic rings.

Mechanism of Action

The mechanism of action of ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites, where it can inhibit or activate biological pathways. The exact pathways and targets depend on the specific biological context and the derivative used.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Chromenyl Derivatives: Compounds with the chromenyl group but different core structures.

    Carboxylate Esters: Compounds with ester functional groups but different aromatic or heterocyclic systems.

Uniqueness

What sets ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate apart is its combination of a thiazolopyrimidine core with a chromenyl group and an ethyl carboxylate ester. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and application in various fields.

Properties

Molecular Formula

C27H23ClN2O4S

Molecular Weight

507.0 g/mol

IUPAC Name

ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H23ClN2O4S/c1-4-33-26(32)23-15(2)29-27-30(24(23)17-9-11-20(28)12-10-17)25(31)22(35-27)14-19-13-18-7-5-6-8-21(18)34-16(19)3/h5-14,16,24H,4H2,1-3H3/b22-14-

InChI Key

YMSSGEXLDRAYFW-HMAPJEAMSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)/C(=C/C4=CC5=CC=CC=C5OC4C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)C(=CC4=CC5=CC=CC=C5OC4C)S2)C

Origin of Product

United States

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